molecular formula C15H15IN2O3S B4630427 3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide

Cat. No.: B4630427
M. Wt: 430.3 g/mol
InChI Key: PZCGHQSDISYZSU-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a suitable base.

    Iodination: The iodophenyl group can be introduced through electrophilic aromatic substitution using iodine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfamoyl or iodophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with modified sulfamoyl or iodophenyl groups.

    Substitution: Products with new substituents replacing the iodine atom.

Scientific Research Applications

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfamoyl and iodophenyl groups.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide: Similar structure but with the iodine atom in the para position.

    3-(methylsulfamoyl)-N-(3-iodophenyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

    3-(dimethylsulfamoyl)-N-(3-bromophenyl)benzamide: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide is unique due to the specific positioning of the dimethylsulfamoyl and iodophenyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O3S/c1-18(2)22(20,21)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCGHQSDISYZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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